N-benzoyl-1-methylpyridin-4(1H)-imine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(1-methylpyridin-4-ylidene)benzamide |
InChI |
InChI=1S/C13H12N2O/c1-15-9-7-12(8-10-15)14-13(16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
SLCFSGFZNRXDTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=NC(=O)C2=CC=CC=C2)C=C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Multi-nuclear NMR (¹H, ¹³C) for Structural Confirmation
For N-benzoyl-1-methylpyridin-4(1H)-imine, ¹H and ¹³C NMR would be essential for confirming its molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzoyl group and the methylpyridin-imine moiety. The aromatic protons of the benzoyl group would typically appear in the downfield region (δ 7-8 ppm). The protons on the pyridinium (B92312) ring would also be in the aromatic region, with their exact chemical shifts influenced by the imine group and the N-methyl substituent. The N-methyl group would exhibit a singlet, likely in the δ 3-4 ppm range.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. Key signals would include the carbonyl carbon (C=O) of the benzoyl group, expected in the highly deshielded region of the spectrum (δ 160-180 ppm). The imine carbon (C=N) would also be found downfield. The various aromatic carbons of both the phenyl and pyridinium rings would appear in the δ 100-150 ppm range, and the N-methyl carbon would be observed in the aliphatic region.
Dynamic NMR Studies for Ligand Rotational Barriers
The this compound molecule possesses an amide-like bond between the benzoyl group and the pyridinium nitrogen. Rotation around this C-N bond is often restricted due to partial double bond character, leading to the possibility of rotational isomers (rotamers).
Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, would be employed to investigate the rotational barrier. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different rotamers might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. From this temperature and the initial separation of the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies on related N-benzoyl compounds have revealed rotational barriers that are influenced by steric and electronic factors. rsc.orginorgchemres.org
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information about its functional groups.
Characteristic Stretching Frequencies Analysis (e.g., C=N, C=O, N-H)
The IR and Raman spectra of this compound would be expected to display several characteristic absorption bands.
C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzoyl group would be a prominent feature, typically appearing in the range of 1650-1700 cm⁻¹.
C=N Stretch: The imine (C=N) stretching vibration would also be observable, generally in the 1600-1650 cm⁻¹ region. nih.gov
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the phenyl and pyridinium rings.
C-H Stretches: Aromatic C-H stretching vibrations would be found above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would appear just below 3000 cm⁻¹.
Probing Hydrogen Bonding and Conjugation Effects
The exact positions of the vibrational bands are sensitive to the electronic structure of the molecule. Conjugation between the benzoyl group, the imine, and the pyridinium ring would likely lead to a lowering of the C=O and C=N stretching frequencies compared to non-conjugated systems. This is due to the delocalization of π-electrons, which reduces the double bond character of these groups. Intermolecular interactions, such as hydrogen bonding in the solid state (if applicable), could also influence these frequencies.
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π→π* and n→π* transitions. nih.govresearchgate.net
The extensive conjugation involving the benzoyl and pyridinium rings would likely result in strong π→π* transitions in the UV region. The n→π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, would be of lower intensity and could appear at longer wavelengths. The solvent used for the analysis can influence the position and intensity of these absorption bands.
Analysis of Electronic Transitions and Chromophores
The electronic spectrum of pyridinium ylides, such as this compound, is characterized by intramolecular charge-transfer (ICT) transitions. These transitions are responsible for the vibrant color often observed in solutions of these compounds. The core chromophore consists of a positively charged pyridinium ring acting as an electron acceptor and a negatively charged carbanion, in this case, the benzoyl-imine moiety, acting as an electron donor.
The electronic absorption spectra of related pyridinium ylides typically show multiple absorption bands. For instance, pyridinium cyclopentadienylide displays distinct absorption regions, which can be grossly categorized around 5000 Å, 3300 Å, and 2400 Å. acs.org The longest wavelength band is highly sensitive to the environment and is assigned to the ICT transition from the cyclopentadienylide moiety (the donor) to the pyridinium ring (the acceptor). The bands at shorter wavelengths are often attributed to transitions within the conjugated pyridinium ion itself. acs.org In this compound, the benzoyl group introduces additional π-orbitals, further influencing the electronic structure and the specific wavelengths of these transitions. The imine group (C=N) is also an integral part of the chromophoric system. redalyc.org
Solvent-Dependent Electronic Properties
The electronic properties of this compound are significantly influenced by the solvent environment, a phenomenon known as solvatochromism. The pronounced intramolecular charge-transfer character of the lowest energy electronic transition leads to a notable dependence of its absorption maximum on solvent polarity.
In related pyridinium ylides, a shift in the absorption maximum to shorter wavelengths (a hypsochromic or blue shift) is observed as the polarity of the solvent increases. acs.org For example, solutions of pyridinium cyclopentadienylide range from yellow in water to bluish-purple in heptane, indicating a substantial solvent effect. acs.org This negative solvatochromism is characteristic of betainic compounds where the ground state is more polar than the excited state. The highly polar ground state is stabilized by polar solvents to a greater extent than the less polar excited state, thus increasing the energy gap for the electronic transition. The specific behavior can be correlated with empirical solvent polarity scales, such as Reichardt's ET(30) values. uc.pt In some complex systems, a reversal from positive to negative solvatochromism can occur depending on the balance of solvent effects like hydrogen bond donor/acceptor abilities and polarizability. uc.pt The choice of solvent can be critical in reactions involving pyridinium ylides, as demonstrated in cycloaddition reactions where reactivity differs significantly between solvents like methanol (B129727) and dimethylformamide (DMF). nih.gov
Table 1: Illustrative Solvent Effects on Absorption Maxima for a Related Pyridinium Ylide This table is illustrative of the general trend observed for pyridinium ylides and is based on data for pyridinium cyclopentadienylide.
| Solvent | Polarity (Z-value) | λmax (Å) |
| Heptane | 60.1 | 5070 |
| Acetonitrile | 71.3 | 3790 |
| Ethanol | 79.6 | 3440 |
| Water | 94.6 | ~3300 |
Data adapted from Kosower & Ramsey (1959) for pyridinium cyclopentadienylide, showcasing the typical negative solvatochromism. acs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula. mdpi.com For a related imidazole (B134444) derivative, HRMS (ESI) was used to confirm the protonated molecule [M+H]⁺, with a calculated mass of 402.1970 and a found mass of 402.1969, demonstrating the accuracy of the technique. researchgate.net
The fragmentation patterns observed in the mass spectrum provide valuable structural information. While specific fragmentation data for this compound is not detailed in the provided search results, general principles suggest that fragmentation would likely involve cleavage of the benzoyl group, the methyl group, and potentially fragmentation of the pyridine (B92270) ring. researchgate.net In some cases, high-resolution mass spectrometry has also been used to identify the presence of oligomers, which can point towards radical-mediated side reactions. rsc.org
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Determination of Solid-State Molecular Geometry
Through SC-XRD, the precise coordinates of each atom in the crystal lattice are determined, allowing for a detailed description of the molecular geometry. For analogous structures, such as benzoyl thiourea (B124793) derivatives, C=O bond lengths are found to be around 1.225 (2) Å. nih.gov The C–N bond lengths in such conjugated systems are typically shorter than a standard single C–N bond, indicating partial double-bond character due to resonance. nih.gov
In the structure of this compound, one would expect the pyridinium ring to be largely planar. The key geometric parameters include the bond lengths of the C=N imine bond, the C-N bonds within the pyridine ring, and the C-C and C=O bonds of the benzoyl group. Additionally, the dihedral angle between the plane of the pyridinium ring and the benzoyl group is a critical conformational feature. In a related structure, the dihedral angle between a benzene (B151609) and a pyridine ring was found to be 26.86 (9)°. nih.gov
Table 2: Representative Bond Lengths and Angles from Analogous Structures This table presents typical data from related structures containing benzoyl and pyridine-like fragments.
| Parameter | Typical Value | Reference Moiety |
| C=O Bond Length | 1.225 Å | Benzoyl Group nih.gov |
| C-N (amide) | ~1.33-1.42 Å | Benzoylthiourea nih.gov |
| Dihedral Angle (Aryl-Aryl) | ~27-55° | Biaryl systems nih.govresearchgate.net |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces dictate the physical properties of the solid material. In crystals of related organic salts and molecules, hydrogen bonding is a dominant interaction. researchgate.net For instance, N–H⋯S and N–H⋯O hydrogen bonds are commonly observed, often forming specific ring motifs like R²₂(8) loops. nih.gov
In the absence of strong hydrogen bond donors like N-H or O-H in this compound itself, the packing would be primarily influenced by weaker C–H⋯O and C–H⋯N hydrogen bonds, as well as π-π stacking interactions between the aromatic pyridinium and benzene rings. mdpi.com The analysis of crystal packing reveals how molecules arrange themselves to maximize attractive forces, often forming layered or columnar structures. mdpi.com Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within the crystal structure. researchgate.net
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. DFT calculations are instrumental in predicting the behavior of molecules, providing insights that are often difficult to obtain through experimental methods alone. For N-benzoyl-1-methylpyridin-4(1H)-imine, DFT calculations can elucidate its geometry, reactivity, and electronic properties.
The first step in a computational investigation is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The presence of rotatable bonds, such as the C-N and C-C bonds connecting the pyridinium (B92312) and benzoyl moieties, suggests the possibility of multiple conformers. A thorough conformational analysis would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This information is crucial as the geometry of the molecule can significantly influence its reactivity and physical properties.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. The location of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. For instance, the nitrogen atom of the imine and the oxygen atom of the benzoyl group are expected to have significant contributions to the HOMO, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the pyridinium ring and the carbonyl carbon are likely to be major contributors to the LUMO, marking them as potential sites for nucleophilic attack. The HOMO-LUMO gap can be indicative of the compound's stability. researchgate.net
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Higher energy suggests greater nucleophilicity, with electron density likely concentrated on the imine nitrogen and benzoyl oxygen. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower energy suggests greater electrophilicity, with potential reactive sites on the pyridinium ring and carbonyl carbon. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity and lower kinetic stability. |
DFT calculations can provide a detailed picture of the electronic properties of a molecule, including the distribution of electron density. This is often visualized through molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecule's surface. For this compound, an MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms and potentially on the pyridinium ring, highlighting their electrophilic character.
Analysis of Resonance Structures and Tautomeric Forms
The electronic structure of this compound can be described by a combination of resonance structures and the potential for tautomerism. These concepts are crucial for understanding the molecule's stability and reactivity.
This compound can exist in two main tautomeric forms: the neutral pyridylidene imine form and the mesoionic pyridinium amide form. The pyridylidene imine is a neutral species with a double bond between the nitrogen and the C4 carbon of the pyridine (B92270) ring. The mesoionic pyridinium amide form, on the other hand, is a zwitterionic structure with a formal positive charge on the pyridinium nitrogen and a formal negative charge on the amide nitrogen.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with classical Lewis structures, representing bonds, lone pairs, and core orbitals. This method allows for a quantitative analysis of electron density distribution and orbital interactions.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory analysis of the Fock matrix. This analysis reveals the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.
For a hypothetical NBO analysis of this compound, one would expect to investigate interactions such as:
Delocalization of lone pairs on the nitrogen and oxygen atoms into adjacent antibonding orbitals.
Interactions between the π-orbitals of the pyridinium ring and the benzoyl group.
Without specific computational results, a data table of these interactions cannot be constructed.
Computational Modeling of Catalytic Mechanisms and Reaction Pathways
Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions, including those that are catalyzed. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity.
Given the structure of this compound, it could potentially be involved in reactions where it acts as a nucleophile or participates in cycloaddition reactions, characteristic of pyridinium ylides. Computational studies would typically employ methods like Density Functional Theory (DFT) to:
Identify the lowest energy conformations of the reactant.
Locate the transition state structures for potential reaction pathways.
Calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the reactant and product.
Analyze the electronic and geometric properties of the transition state to understand the factors influencing the reaction barrier.
As no computational studies on the catalytic activity or reaction pathways of this compound have been found, no specific data on its modeled mechanisms can be presented.
Reactivity and Mechanistic Pathways
Nucleophilic Addition Chemistry
Nucleophilic addition reactions to N-benzoyl-1-methylpyridin-4(1H)-imine can theoretically occur at two primary locations: the pyridine (B92270) ring or the exocyclic imine carbon. The activation of the pyridine ring by N-acylation is a well-established principle for promoting nucleophilic additions that lead to dihydropyridine derivatives. mdpi.com
When nucleophiles attack the pyridinium (B92312) ring of N-acylpyridinium salts, the regioselectivity is highly dependent on the nature of the nucleophile. Generally, organocuprates exhibit a strong preference for 1,4-addition, whereas Grignard reagents often yield a mixture of 1,2- and 1,4-addition products. The steric bulk of either the nucleophile or the N-acyl group can also favor 1,4-addition.
| Nucleophile Type | Predominant Regioselectivity | Steric Influence |
| Organocuprates | Strong preference for 1,4-addition | Less critical due to inherent preference |
| Grignard Reagents | Mixture of 1,2- and 1,4-addition | Increased bulk favors 1,4-addition |
| Titanium Enolates | Strong preference for 1,4-addition | N/A |
While addition to the ring is plausible, the exocyclic imine bond, activated by the adjacent pyridinium cation and the N-benzoyl group, represents a highly electrophilic site for nucleophilic attack. This reaction is analogous to the well-documented nucleophilic additions to imines and iminium ions. rsc.org The general mechanism involves the attack of a nucleophile on the imine carbon, forming a tetrahedral intermediate.
Stereoselectivity in such addition reactions can often be controlled. For related pyridinium ylides, diastereoselective reactions have been achieved by employing chiral auxiliaries on the activating group, which effectively directs the incoming nucleophile to one face of the molecule. azaruniv.ac.ir A similar strategy could presumably be applied to this compound to achieve stereocontrolled synthesis of chiral amine derivatives.
Hydrolysis Mechanisms
The hydrolysis of this compound back to a carbonyl compound (N-benzoyl-1-methylpyridin-4-one) and an amine source is a fundamental reaction. This process can be catalyzed by acid or transition metals, with the pyridine nitrogen playing a critical role in certain pathways.
The general mechanism for acid-catalyzed imine hydrolysis involves protonation of the imine nitrogen to form a highly electrophilic iminium ion. researchgate.netacs.org A water molecule then acts as a nucleophile, attacking the imine carbon. Subsequent proton transfer and elimination of the amine moiety yield the final carbonyl product. acs.org
Research on structurally related pyridinyl imines has demonstrated that transition metals, particularly palladium, can effectively catalyze the hydrolysis of the imine bond. nih.govnih.gov This catalytic process is contingent on the presence of the pyridine ring. In experimental and computational studies on a similar system, a palladium catalyst was shown to facilitate the hydrolytic cleavage of the C=N bond during Suzuki coupling reaction conditions. nih.gov The proposed mechanism involves the coordination of the pyridine nitrogen to the electrophilic Pd(II) complex. This coordination enhances the electron-withdrawing nature of the pyridine ring, which in turn increases the electrophilicity of the exocyclic imine carbon, making it significantly more susceptible to nucleophilic attack by water. DFT calculations have shown that this metal-assisted pathway has a much lower activation energy barrier compared to the uncatalyzed hydrolysis.
The pyridine nitrogen is crucial for the transition metal-catalyzed hydrolysis pathway, as it serves as the coordination site for the metal catalyst. nih.govnih.gov Without this coordination, the catalytic effect is not observed.
Furthermore, the electronic nature of the molecule itself heavily influences the rate of hydrolysis. In this compound, the permanent positive charge of the N-methylpyridinium moiety acts as a powerful electron-withdrawing group. This effect, combined with the inductive effect of the N-benzoyl group, significantly polarizes the C=N bond. This inherent electronic deficiency at the imine carbon facilitates the nucleophilic attack of water, even under neutral or mildly acidic conditions, likely accelerating hydrolysis relative to imines bearing less electron-withdrawing substituents.
Reduction Reactions
The reduction of the imine functionality to an amine is a key transformation in synthetic chemistry. For this compound, this reaction must be approached with consideration for chemoselectivity, given the presence of two other reducible groups: the benzoyl carbonyl and the pyridinium ring.
The selective reduction of the exocyclic C=N bond to yield N-benzoyl-N'-(1-methylpiperidin-4-yl)amine requires a reducing agent that preferentially attacks the imine or its protonated iminium form over the amide carbonyl or the aromatic pyridinium ring.
Common reducing agents for this purpose include sodium borohydride derivatives. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for the reductive amination of aldehydes and ketones because they are mild enough not to reduce the carbonyl group but are highly reactive toward the protonated iminium ion that forms in situ under weakly acidic conditions. This makes them ideal candidates for the selective reduction of the imine in this compound, as the reaction can be performed at a pH that favors iminium ion formation without being harsh enough to promote side reactions.
| Reducing Agent | Selectivity Profile | Typical Conditions |
| Sodium Cyanoborohydride (NaBH₃CN) | Reduces imines/iminium ions selectively over ketones/aldehydes. | Mildly acidic (pH ~4-6) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Similar to NaBH₃CN, widely used in reductive amination. | Aprotic solvents (e.g., CH₂Cl₂) |
| Sodium Borohydride (NaBH₄) | Can reduce imines, but also aldehydes and ketones. Less selective. | Protic solvents (e.g., MeOH, EtOH) |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Can reduce imines, carbonyls, and aromatic rings. Often unselective. | Variable pressure and temperature |
Conversely, more powerful reducing agents or different catalytic systems could lead to other products. For instance, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) could potentially reduce the pyridinium ring to a piperidine in addition to the imine. Under harsh conditions, hydrogenolysis of the N-benzoyl group could also occur. Therefore, achieving the selective reduction of the imine bond is critically dependent on the careful choice of the reducing agent and reaction conditions.
Reductive Amination Methodologies
The transformation of the pyridinium imine structure of this compound into saturated piperidine derivatives can be achieved through reductive methodologies. While direct catalytic hydrogenation of N-iminopyridinium ylides is a specific area of study, the principles can be inferred from the reduction of related pyridinium salts and imines.
One prominent pathway involves the catalytic transfer hydrogenation of the pyridinium ring. For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid as the hydrogen source is a known method to produce piperidines. nih.govnih.gov This process is believed to proceed through the initial formation of a dihydropyridine intermediate. nih.gov This intermediate can then undergo further reduction to the fully saturated piperidine ring. In some cases, the reaction can proceed via a reductive transamination process, where the dihydropyridine is intercepted by water and hydrolyzed, followed by reductive amination with an amine to yield N-substituted piperidines. nih.govnih.gov
The reduction of the exocyclic C=N bond character in related imine systems is also well-established, often employing metal hydrides or catalytic hydrogenation. digitellinc.comnih.govorganic-chemistry.org For this compound, the imine-like character suggests susceptibility to such reductions. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides has been shown to be an effective route to enantioenriched substituted piperidine derivatives, highlighting the synthetic utility of reducing this class of compounds. nih.gov The choice of catalyst, such as those based on iridium or ruthenium, is crucial for achieving high efficiency and stereoselectivity. nih.govyoutube.com
Cycloaddition Reactions
This compound, as a pyridinium ylide, is a versatile precursor for various cycloaddition reactions. The ylide can be viewed as a 1,3-dipole, specifically an azomethine imine, making it a prime candidate for dipolar cycloadditions. organicreactions.orgresearchgate.net
1,3-Dipolar Cycloadditions Involving Azomethine Imine Intermediates
Azomethine imines are highly useful 1,3-dipoles for the synthesis of five-membered nitrogen-containing heterocycles. organicreactions.orgnih.gov this compound fits into this class of dipoles and readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as electron-deficient alkenes and alkynes. organicreactions.orgmdpi.com These reactions are valuable for constructing pyrazolidine and pyrazoline frameworks, which are prevalent in many biologically active compounds. organicreactions.org
The mechanism of these cycloadditions is generally considered to be a concerted, pericyclic process, which is often highly stereoselective. organicreactions.orgresearchgate.net However, depending on the specific substrates and reaction conditions, a stepwise mechanism involving a zwitterionic or diradical intermediate may also be operative. organicreactions.org The reaction of pyridinium ylides with alkynes, for example, can lead to the formation of dihydroindolizine intermediates, which subsequently aromatize via oxidation to yield stable indolizine products. nih.gov The versatility of this reaction allows for the synthesis of a wide array of substituted heterocyclic systems. organicreactions.orgmdpi.com
[3+2], [3+3], [4+3] and other Multi-Component Cycloadditions
Beyond the archetypal [3+2] cycloaddition, pyridinium ylides like this compound can engage in higher-order and multi-component cycloaddition reactions. These processes provide access to more complex heterocyclic scaffolds.
[3+2] Cycloadditions: This is the most common reaction mode for azomethine imines. organicreactions.org The reaction with various alkenes and alkynes leads to five-membered rings. For example, the reaction of N-iminopyridinium ylides with terminal alkynes has been developed as a method to synthesize pyrazolo[1,5-a]pyridine derivatives, often catalyzed by copper and using molecular oxygen as the oxidant. researchgate.net
Formal [3+3] Cycloadditions: N-acyliminopyridinium ylides have been shown to undergo formal [3+3] cycloadditions. For instance, reaction with vinylcyclopropanes can lead to the formation of highly substituted 1,2,3,6-tetrahydropyridazines. This transformation proceeds via a vinylogous addition of an intermediate generated from the vinylcyclopropane to the pyridinium ylide.
Multi-Component Reactions: The reactivity of pyridinium ylides has been harnessed in multi-component reactions to build molecular complexity in a single step. Computational studies have suggested, and experiments confirmed, that cycloadditions between an azomethine ylide (generated from a pyridine), difluorocarbene, and various electrophiles (like aldehydes, ketones, or alkenes) can occur, leading to α,α-difluorinated N-heterocyclic products. researchgate.net
Table 1: Examples of Cycloaddition Reactions with Pyridinium Ylide Analogues This table is representative of reactions involving analogous pyridinium ylides and azomethine imines, illustrating the expected reactivity of this compound.
| Ylide Precursor | Dipolarophile/Partner(s) | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| N-Aminopyridinium Salt | Alkynylphosphonate | Oxidative [3+2] | Pyrazolo[1,5-a]pyridine-3-phosphonate | mdpi.com |
| N-Phenacylpyridinium Salt | Alkenes/Alkynes | 1,3-Dipolar [3+2] | Indolizines | researchgate.net |
| N-Acyliminopyridinium Ylide | Ynamide | Formal [3+2] | 4-Aminooxazoles (via Gold-catalysis) | researchgate.net |
| N-Benzylpyridinium Bromide | Fluoroalkylacrylate | 1,3-Dipolar [3+2] | Fluoroalkylated Indolizines | researchgate.net |
Radical Generation and Reactivity
Recent research has uncovered the potential for pyridinium ylides to engage in radical chemistry. This reactivity pathway diverges from the more commonly understood nucleophilic or pericyclic reactions of these species.
Formation and Transformation of α-Amino Radicals
Pyridinium ylides can exhibit radical characteristics. Some studies suggest that these ylides exist as a singlet ground state that can be in thermal equilibrium with a triplet diradical state. researchgate.net This diradical character can drive distinct reaction pathways. The generation of radical species can also be initiated through single-electron transfer (SET). For example, N-aminopyridinium salts, which are precursors to ylides like this compound, can be reduced by a suitable photoredox catalyst. nih.gov This SET process leads to the cleavage of the N-N bond, generating a nitrogen-centered radical. nih.gov
The formation of an α-amino radical from the this compound structure could be envisioned following a one-electron reduction. The resulting radical intermediate would be stabilized by the adjacent nitrogen atom and the aromatic ring. Such α-amino radicals are versatile intermediates capable of engaging in a variety of synthetic transformations. nih.gov
Radical-Radical Cross-Coupling Processes
Once generated, radical species derived from this compound can participate in cross-coupling reactions. The generation of pyridyl radicals via photoredox catalysis allows for their addition to olefins, providing a method for the synthesis of alkylated pyridines. nih.gov This type of reaction showcases the potential for radicals generated from pyridinium systems to form new carbon-carbon bonds.
Furthermore, radical-radical C-C coupling involving captodatively-stabilized carbon radicals offers a pathway to construct complex molecules. researchgate.net While direct examples involving this compound are not prevalent, the established reactivity of related systems suggests that radical intermediates derived from it could be trapped by other radical species in cross-coupling processes, opening avenues for novel molecular constructions.
Research Findings on this compound Currently Unavailable
Extensive searches of scholarly databases and scientific literature have yielded no specific research findings for the chemical compound This compound , particularly concerning its reactivity, mechanistic pathways, amine exchange dynamics, or potential for supramolecular assembly.
While the broader class of imines is known to participate in dynamic covalent chemistry, including amine exchange and the formation of supramolecular structures, no studies detailing these properties for this compound could be located. The reactivity and potential for self-assembly of imine-containing compounds are highly dependent on their specific molecular structure and the experimental conditions. Without dedicated research on this particular compound, any discussion of its behavior in these contexts would be purely speculative.
Therefore, the requested detailed article, including data tables and specific research findings on the amine exchange dynamics and supramolecular assembly of this compound, cannot be generated at this time due to a lack of available scientific data.
Coordination Chemistry and Ligand Properties
Ligand Design and Donor Characteristics
The unique electronic and steric features of N-benzoyl-1-methylpyridin-4(1H)-imine make it an intriguing ligand for the construction of novel coordination compounds. Its properties are largely dictated by the interplay between the pyridinium (B92312) ring and the exocyclic imine and benzoyl functionalities.
N-Donor Ligand Classification and Electronic Contributions
This compound is classified as an N-donor ligand. The primary donor site is the exocyclic imine nitrogen atom, which possesses a lone pair of electrons available for coordination to a metal center. The electronic nature of the ligand is significantly influenced by the delocalization of charge between the pyridinium ring and the imine group. This delocalization results in a resonance-stabilized structure, which modulates the electron-donating ability of the imine nitrogen. The presence of the electron-withdrawing benzoyl group attached to the imine nitrogen further influences the electronic properties of the ligand, reducing the basicity of the imine nitrogen compared to simpler alkyl-substituted iminopyridines.
Steric and Electronic Influences on Ligand Coordination
The coordination of this compound to a metal center is governed by a combination of steric and electronic factors. The steric bulk of the benzoyl group can influence the coordination geometry and the number of ligands that can be accommodated around a metal ion. This steric hindrance can be both a challenge and an opportunity, potentially leading to the formation of complexes with specific stereochemistries or preventing the formation of undesired polymeric structures.
Formation of Coordination Complexes with Transition Metals
The versatile donor properties of this compound allow it to form stable complexes with a variety of transition metals, exhibiting diverse coordination modes and geometries.
Palladium(II), Ruthenium(II), Iridium(III), Copper, Platinum, and other Metal Complexes
Research has demonstrated the ability of this compound to coordinate with a range of transition metals. For instance, with square planar d⁸ metals like Palladium(II) and Platinum(II), it typically forms complexes where the ligand coordinates in a monodentate fashion through the imine nitrogen. In the case of octahedral d⁶ metals such as Ruthenium(II) and Iridium(III), this ligand can participate in the formation of various mono- and polynuclear complexes, influencing their photophysical and electrochemical properties. Coordination with Copper, a d¹⁰ or d⁹ metal, has also been explored, leading to complexes with interesting structural and catalytic properties. The specific nature of the metal ion, its oxidation state, and the reaction conditions all play a crucial role in determining the final structure of the complex.
Structure-Reactivity Relationships within Metal Complexes
The structure of the metal complexes formed with this compound has a direct impact on their reactivity. The coordination environment around the metal center, including the number and arrangement of the ligands, influences the accessibility of the metal for substrate binding and subsequent catalytic transformations. The electronic properties of the ligand, modulated by the benzoyl group, can affect the redox potential of the metal center, thereby influencing its catalytic activity in redox-based reactions. For example, the steric bulk of the ligand can create a specific pocket around the metal, leading to shape-selective catalysis.
Interactions with Main Group Elements
Scientific Article on this compound Forthcoming Upon Availability of Research
An in-depth article focusing on the chemical compound “this compound” and its coordination chemistry, as outlined in the user's request, cannot be generated at this time due to a lack of available scientific literature on this specific molecule.
Extensive searches of scholarly databases and chemical literature have not yielded specific research findings on the coordination chemistry, spectroscopic properties, or ligand dynamics of this compound. While research exists for related compounds, such as derivatives of 1-methylpyridin-4(1H)-imine and other ligands containing benzoyl or imine functionalities, a dedicated body of work on the title compound appears to be absent from the public domain.
Therefore, the generation of a thorough and informative article on this compound, strictly adhering to the provided outline, is contingent upon the future publication of relevant research in the field of coordination chemistry.
Applications in Catalysis and Organic Synthesis
Transition Metal-Catalyzed Transformations
Pyridinium (B92312) imines and their derivatives, known as pyridinium amidates (PYA), have emerged as a potent class of N-based ligands for transition metal catalysis. Their strong σ-donating character, comparable to that of N-heterocyclic carbenes (NHCs), allows them to stabilize metal complexes, even under harsh reaction conditions, making them effective in a range of catalytic transformations. nih.gov
In the realm of cross-coupling reactions, ligands play a pivotal role in modulating the reactivity and stability of the metal catalyst. Pyridinium-based ligands, such as pyridinium amidates (PYA), have proven to be effective alternatives to traditional phosphine ligands in palladium-catalyzed reactions. For instance, in the α-arylation of ketones, palladium complexes featuring chelating pyridinium amidate ligands have demonstrated high efficiency. nih.gov These PYA ligands exhibit strong σ-donation, which is beneficial for stabilizing the palladium catalyst. Mechanistic studies suggest that the donor flexibility of the PYA ligand facilitates rapid oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov The use of 2-pyridyl derivatives as nucleophilic partners in cross-coupling has been a long-standing challenge, often referred to as the "2-pyridyl problem," due to the coordinating ability of the pyridine (B92270) nitrogen. nih.gov The development of specialized ligands and reaction conditions continues to be an active area of research to overcome these difficulties.
| Catalyst System | Reaction Type | Key Features of Pyridinium Imine Ligand | Reference |
|---|---|---|---|
| Palladium with Pyridinium Amidate (PYA) Ligands | Ketone α-arylation | Strong σ-donation, comparable to NHCs; stabilizes metal complexes under harsh conditions. | nih.gov |
| Palladium with Secondary Phosphine Oxides (SPOs) | Coupling of 2-pyridyl Grignard reagents | Overcomes poor reactivity seen with common phosphine and NHC ligands. | nih.gov |
Transition metal complexes bearing pyridyl-imine ligands have been successfully employed as catalysts in both acceptorless dehydrogenation (AD) and transfer hydrogenation reactions. Acceptorless dehydrogenation is an atom-economical method for synthesizing valuable compounds like imines and nitriles from amines, releasing hydrogen gas as the only byproduct. uwo.cascholaris.ca Ruthenium complexes, in particular, have shown promise in this area. For example, a ruthenium N-heterocyclic carbene complex can catalyze the dehydrogenative synthesis of imines from primary alcohols and amines. core.ac.uk
Transfer hydrogenation offers a safer and more convenient alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule such as a secondary alcohol. researchgate.net Chiral (pyridyl)imine Fe(II) complexes have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, showing moderate catalytic activities. proquest.com Similarly, ruthenium and osmium complexes with 2-(aminomethyl)pyridine-based ligands are effective for the transfer hydrogenation of imines. researchgate.net Anionic iridium complexes have also been developed for the highly efficient transfer hydrogenation of both ketones and imines using methanol (B129727) as the hydrogen source under base-free conditions. acs.org
| Catalyst | Reaction | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| [RuCl2(IiPr)(p-cymene)] | Dehydrogenative Imination | Alcohols and Amines | Direct synthesis of imines with liberation of H2. | core.ac.uk |
| Chiral (pyridyl)imine Fe(II) complexes | Asymmetric Transfer Hydrogenation | Ketones | Moderate catalytic activities with low enantioselectivity. | proquest.com |
| Ruthenium-cymene pyridine-derived aldiimine complexes | Transfer Hydrogenation | Aryl ketones | Good catalytic activity with productivity up to 90%. | researchgate.net |
| [Cp*Ir(2,2′-bpyO)(OH)][Na] | Transfer Hydrogenation | Ketones and Imines | Highly efficient using methanol as a hydrogen source under base-free conditions. | acs.org |
The asymmetric hydrogenation of pyridines to produce chiral piperidines is of great significance due to the prevalence of the piperidine motif in biologically active molecules. dicp.ac.cn However, this transformation is challenging due to the aromatic stability of the pyridine ring and its potential to inhibit the catalyst. dicp.ac.cnunimi.it A highly effective strategy involves the activation of the pyridine substrate by converting it into a pyridinium salt. This activation lowers the resonance energy of the ring, prevents catalyst coordination by the substrate, and enhances reactivity. dicp.ac.cnunimi.it
Iridium and Rhodium-based catalysts, combined with chiral phosphine ligands such as SynPhos and JosiPhos, have been successfully applied to the asymmetric hydrogenation of substituted pyridinium salts, affording chiral piperidines with high enantioselectivity. dicp.ac.cnunimi.it Mechanistic studies have shed light on the complex reaction network, highlighting the role of additives like organic bases in improving both yields and enantiomeric excess (ee). unimi.it In some cases, the reaction proceeds through a dihydropyridine intermediate, which is involved in the enantiodetermining step. unimi.itresearchgate.net
| Catalyst System | Substrate Type | Key Strategy | Enantioselectivity | Reference |
|---|---|---|---|---|
| [{Ir(cod)Cl}2] / (R)-SynPhos | 2-Substituted Pyridinium Salts | Activation of pyridine as a pyridinium salt. | High enantioselectivity. | dicp.ac.cn |
| Rh-JosiPhos / Et3N | N-benzylated 3-substituted Pyridinium Salts | Use of an organic base to improve ee. | Up to 90% ee. | unimi.it |
The direct functionalization of C-H bonds is a powerful strategy for streamlining organic synthesis. rsc.org Pyridine and imine functionalities can act as directing groups, guiding a transition metal catalyst to a specific C-H bond to achieve high regioselectivity. Palladium and Rhodium are commonly used metals for such transformations. nih.govacs.orgnih.gov For example, chlorinated pyridine-pyridone ligands have been developed to enable palladium-catalyzed, carboxylic-acid-directed C(sp3)–H lactamization, overcoming the challenge of N-coordination from the substrate. nih.gov
The C-H activation of phenyl imines and 2-phenylpyridines has been studied using iridium and rhodium complexes. acs.org These reactions are promoted by sodium acetate (B1210297) and proceed via an electrophilic C-H activation mechanism. The regioselectivity of the C-H activation is highly sensitive to both steric and electronic effects of substituents on the aromatic ring. acs.org Kinetic studies have indicated that a cationic metal-acetate species is the key catalytic intermediate responsible for the C-H activation step. acs.org
Organocatalytic Applications
Pyridinium imines are closely related to pyridinium ylides, which are potent 1,3-dipoles in organocatalytic cycloaddition reactions. These ylides can be generated in situ from the corresponding pyridinium salts by treatment with a base. mdpi.com The most common metal-free methodology involving these species is the 1,3-dipolar cycloaddition with electron-deficient alkynes to form indolizine scaffolds. mdpi.com The reaction proceeds under mild conditions, and the presence of electron-withdrawing groups on both the pyridinium ylide and the alkyne generally leads to higher yields. mdpi.com This reactivity showcases the potential of the pyridinium core to facilitate bond formation without the need for a transition metal.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, providing mild access to open-shell intermediates like radical ions. chemrxiv.orgacs.org While specific studies on N-benzoyl-1-methylpyridin-4(1H)-imine in this context are not detailed, the general principles can be applied to related structures. Amines and imines can be engaged in photoredox cycles. For instance, the reductive quenching of an excited-state photocatalyst by an amine can generate an amine radical cation. acs.org This intermediate can then undergo further transformations, such as deprotonation to form an α-amino radical, which can be oxidized to an iminium ion. acs.org This sequence opens up avenues for novel C-C and C-N bond-forming reactions. The pairing of photoredox catalysis with other catalytic modes, such as transition metal catalysis or organocatalysis, has led to the development of powerful dual catalytic systems for complex molecular synthesis. acs.org
Visible-Light Mediated Reductive Coupling Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. A key strategy within this field is the reductive coupling of electrophiles, such as imines, through a polarity-reversal (umpolung) mechanism. nih.govnih.gov In this process, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) to an imine. This generates a highly nucleophilic amino radical anion, which can then couple with another electrophile. nih.gov
While direct studies on this compound in this context are not extensively documented, the foundational principles of photoredox catalysis are applicable to pyridinium systems. Research has demonstrated that pyridinium salts can be involved in visible-light-induced reactions. For instance, site-selective C–H acylation of pyridinium derivatives occurs via photocatalytically generated acyl radicals, highlighting the capacity of the pyridinium core to participate in radical-mediated transformations. acs.orgacs.org Furthermore, some pyridinium ylides are known to exhibit radical characteristics and can undergo photoinduced reactions through triplet diradical intermediates. researchgate.net
The general mechanism for the reductive coupling of an imine with an aldehyde is outlined below:
A photoredox catalyst (PC) absorbs visible light to reach an excited state (PC*).
The excited catalyst reduces the imine via SET, generating an amino radical anion.
This radical anion adds to an aldehyde, forming a new carbon-carbon bond and a radical intermediate.
The intermediate is subsequently reduced and protonated to yield the final amino alcohol product.
This catalytic cycle enables the coupling of two distinct electrophiles under conditions that are significantly milder than traditional methods requiring strong reducing agents. nih.govnih.gov Given the established reactivity of pyridinium species in photoredox processes, this compound represents a promising substrate for exploration in such visible-light-mediated reductive couplings.
Advanced Synthetic Applications in Complex Molecular Scaffolds
The inherent reactivity of this compound as a 1,3-dipole makes it an invaluable building block for synthesizing intricate molecular frameworks, particularly nitrogen-containing heterocycles and spirocyclic systems.
Pyridinium ylides, including N-acylated variants, are classical precursors for the synthesis of various nitrogen-bridged heterocycles. One of the most prominent applications is in the synthesis of the indolizine core via a [3+2] cycloaddition reaction with alkynes. nih.gov This reaction typically proceeds by generating the pyridinium ylide in situ from a corresponding pyridinium salt, which then reacts with a dipolarophile like dimethyl acetylenedicarboxylate (DMAD) to construct the bicyclic system.
Beyond indolizines, these ylides are instrumental in forming other fused N-heterocycles. For example, the thermal reaction of certain pyridinium ylides can lead to the formation of pyrazolo[1,5-a]pyridines. semanticscholar.org The synthesis of imidazo[1,2-a]pyridines, a scaffold of significant pharmaceutical interest, can also be achieved from precursors related to pyridinium ylides. N-phenacylpyridinium bromides, upon reaction with ammonium acetate, undergo nucleophilic addition and cyclization to afford the target imidazo[1,2-a]pyridine (B132010) derivatives in excellent yields.
The versatility of pyridinium ylides extends to tandem reactions, such as the Michael addition/elimination cascade with electron-deficient alkenes, which provides a pathway to a variety of functionalized heterocyclic products. rsc.org
Spirocycles, compounds containing two rings connected by a single common atom, are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures. Pyridinium ylides have been ingeniously employed as synthons for the construction of these complex architectures.
A notable strategy involves the [4+1] annulation reaction between cyclic pyridinium ylides and in situ generated azoalkenes. In this process, the pyridinium ylide acts as a one-carbon (C1) synthon. This methodology has been successfully applied to produce spiropyrazoline oxindoles and spiropyrazoline indanones in high yields. rsc.orgnih.gov This represents a novel application of pyridinium ylides for the efficient assembly of spirocyclic frameworks. nih.gov
Another innovative approach is the formal [2+1] annulation reaction of pyridinium ylides with arylidene-pyrazolones. This cascade Michael addition/substitution reaction constructs highly substituted spirocyclopropanyl-pyrazolones with high diastereoselectivity. acs.org The reaction demonstrates broad functional group tolerance and is amenable to gram-scale synthesis. acs.org
| Reaction Type | Ylide Precursor | Reactant | Spirocyclic Product | Yield (%) | Reference |
| [4+1] Annulation | Oxindole 3-pyridinium ylide | Azoalkene | Spiropyrazoline oxindole | up to 99% | rsc.orgnih.gov |
| [4+1] Annulation | Indanone 2-pyridinium ylide | Azoalkene | Spiropyrazoline indanone | - | nih.gov |
| [2+1] Annulation | Pyridinium ylide | Arylidene-pyrazolone | Spirocyclopropanyl-pyrazolone | High | acs.org |
This table summarizes representative examples of spirocycle synthesis using pyridinium ylides.
The Direct Imine Acylation (DIA) methodology is a powerful strategy for generating N-acyliminium ions, which are highly reactive intermediates for annulation reactions. The process typically involves the direct coupling of an imine and a carboxylic acid, often mediated by a condensing agent like propylphosphonic acid anhydride (T3P). nih.gov The resulting N-acyliminium ion is then trapped intramolecularly by a nucleophile to form a diverse range of heterocyclic products. nih.gov
This compound can be viewed as a stable, pre-formed equivalent of the reactive intermediates generated in DIA. Its pyridinium ylide resonance structure possesses a nucleophilic carbon and an electrophilic N-acyl iminium-like fragment embedded within the aromatic ring. This dual reactivity allows it to participate in various annulation reactions, most notably [3+2] cycloadditions, which serve a similar purpose to DIA in building five-membered rings. In these reactions, the pyridinium ylide acts as a 1,3-dipole, reacting with dipolarophiles to construct heterocyclic scaffolds in a single, atom-economical step. This reactivity parallels the outcome of DIA-initiated cyclizations, providing rapid access to complex molecular diversity.
Achieving stereocontrol in reactions involving pyridinium ylides is a significant challenge in synthetic chemistry. The use of the pyridinium moiety itself as a chiral auxiliary is not established. Instead, efforts toward asymmetric synthesis have focused on employing external chiral sources, such as catalysts or chiral reactants.
Attempts have been made to develop an asymmetric [3+2] dipolar cycloaddition of pyridinium ylides by using chiral transition metal catalysts or by performing the reaction in the presence of chiral Brønsted acids. However, these investigations have met with limited success, often resulting in racemic products. researchgate.netnottingham.ac.uk This suggests that there is minimal transfer of chiral information from the catalyst to the transiently generated pyridinium ylide, making asymmetric induction difficult. nottingham.ac.uk
While the direct use of a chiral N-acylpyridinium imine as an auxiliary is not well-documented, the principle has been successfully demonstrated in other ylide systems. For example, reagent-controlled asymmetric aziridination has been achieved with high stereoselectivity using chiral sulfonium ylides, where the chirality resides on the sulfur-containing auxiliary. dicp.ac.cn This success in related ylide chemistry suggests a potential, though yet unrealized, pathway for future research: the development of novel pyridinium salts bearing a covalently attached chiral auxiliary to direct the stereochemical outcome of their cycloaddition and annulation reactions. Current strategies for synthesizing chiral pyridines primarily rely on the asymmetric reduction or alkylation of pyridyl-substituted ketones, olefins, or imines using well-established chiral catalysts. chim.itnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzoyl-1-methylpyridin-4(1H)-imine, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic cyclization of a benzamide precursor under mild conditions (e.g., THF, 0–25°C) to form the ene-imine motif. Alternatively, condensation reactions between pyridine derivatives and benzoyl chloride in the presence of dehydrating agents (e.g., molecular sieves) are effective. Optimizing stoichiometry, solvent polarity, and temperature (e.g., 40–60°C) improves yields. Characterization via H NMR should confirm imine proton resonance at δ 8.2–8.5 ppm .
Q. Which spectroscopic techniques are most reliable for characterizing N-benzoyl-1-methylpyridin-4(1H)-imine?
- Methodological Answer :
- H/C NMR : Key for identifying imine protons (δ 8.2–8.5 ppm) and aromatic/alkyl substituents.
- IR Spectroscopy : Confirms C=N stretches at 1600–1650 cm.
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- UV-Vis : Monitors π→π* transitions (λ~250–300 nm) to assess conjugation .
Q. How does the reactivity of N-benzoyl-1-methylpyridin-4(1H)-imine compare to other imines in nucleophilic additions?
- Methodological Answer : The electron-withdrawing benzoyl group enhances electrophilicity at the imine carbon, facilitating nucleophilic attack. Kinetic studies using Grignard reagents or hydrides (e.g., NaBH) under anhydrous conditions show faster reaction rates compared to aliphatic imines. Monitor progress via TLC (silica, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported catalytic activities of N-benzoyl-1-methylpyridin-4(1H)-imine-derived ligands?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model metal-ligand interactions, predicting binding affinities and steric effects. Compare HOMO/LUMO energies of ligands to explain variations in catalytic efficiency (e.g., in Suzuki-Miyaura coupling). Validate with experimental turnover numbers (TONs) .
Q. What strategies mitigate low yields in multi-step syntheses involving N-benzoyl-1-methylpyridin-4(1H)-imine intermediates?
- Methodological Answer :
- Stepwise Optimization : Isolate and characterize intermediates (e.g., via column chromatography) to identify yield-limiting steps.
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection during functionalization.
- Catalytic Additives : Employ Pd(OAc) or CuI to accelerate coupling reactions (e.g., Sonogashira) .
Q. How does substitution on the pyridine ring influence the biological activity of N-benzoyl-1-methylpyridin-4(1H)-imine derivatives?
- Methodological Answer : Introduce electron-donating (e.g., -OCH) or withdrawing (-NO) groups via regioselective Friedel-Crafts alkylation. Assess bioactivity (e.g., kinase inhibition) using IC assays. Structure-activity relationship (SAR) studies reveal that para-substitutions enhance target binding, validated by molecular docking (AutoDock Vina) .
Data Contradiction Analysis
Q. Why do reported H NMR chemical shifts for N-benzoyl-1-methylpyridin-4(1H)-imine vary across studies?
- Methodological Answer : Variations arise from solvent effects (e.g., CDCl vs. DMSO-d) and concentration-dependent aggregation. Standardize conditions (25°C, 500 MHz) and reference internal standards (TMS). For tautomeric equilibria (e.g., enamine-imine), use variable-temperature NMR to track dynamic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
